molecular formula C18H15ClFNO3 B5880083 ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate

ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate

Cat. No. B5880083
M. Wt: 347.8 g/mol
InChI Key: HVLXRDCVZAHXPM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate, also known as EFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EFAB is a derivative of benzoic acid and contains a carbonyl group, an amino group, and a double bond, making it a versatile molecule for various chemical reactions.

Mechanism of Action

Ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate exerts its biological effects by binding to specific receptors or enzymes in the body. For example, ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators such as prostaglandins. ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate also activates the caspase pathway by binding to specific proteins and inducing conformational changes that lead to apoptosis.
Biochemical and Physiological Effects:
ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and reducing the production of reactive oxygen species (ROS). ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has also been found to modulate the expression of various genes involved in inflammation and cancer, suggesting a potential role in gene therapy.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility for various chemical reactions. However, ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has some limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

Several future directions for research on ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate include:
1. Developing ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate derivatives with improved solubility and potency for use in drug development.
2. Studying the potential role of ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate in gene therapy and its effects on gene expression.
3. Investigating the potential use of ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate in combination with other anti-inflammatory and anti-cancer agents for synergistic effects.
4. Exploring the potential role of ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate in other disease states, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate is a versatile chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and biological effects make it a promising molecule for future research and drug development.

Synthesis Methods

Ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate can be synthesized using various methods, including the Knoevenagel condensation reaction between 2-chloro-6-fluorobenzaldehyde and ethyl 2-aminobenzoate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate.

Scientific Research Applications

Ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to exhibit anti-inflammatory and anti-cancer properties. ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

ethyl 2-[[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-2-24-18(23)13-6-3-4-9-16(13)21-17(22)11-10-12-14(19)7-5-8-15(12)20/h3-11H,2H2,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLXRDCVZAHXPM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[(2E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino}benzoate

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